![molecular formula C13H18O B12646796 (4-tert-Butyl-o-tolyl)acetaldehyde CAS No. 94108-57-3](/img/structure/B12646796.png)
(4-tert-Butyl-o-tolyl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butyl-o-tolyl)acetaldehyde typically involves the Friedel-Crafts acylation reaction. This reaction uses an aromatic compound (in this case, tert-butylbenzene) and an acyl chloride (such as acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar Friedel-Crafts acylation processes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-tert-Butyl-o-tolyl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 4-tert-Butyl-o-toluic acid.
Reduction: 4-tert-Butyl-o-tolyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-tert-Butyl-o-tolyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-tert-Butyl-o-tolyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The aromatic ring and tert-butyl group can also influence the compound’s binding affinity and specificity for different targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzaldehyde: Similar structure but lacks the methyl group on the aromatic ring.
o-Tolualdehyde: Similar structure but lacks the tert-butyl group.
4-tert-Butyl-o-toluic acid: The oxidized form of (4-tert-Butyl-o-tolyl)acetaldehyde.
Uniqueness
This compound is unique due to the presence of both a tert-butyl group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
(4-tert-Butyl-o-tolyl)acetaldehyde is an organic compound with potential biological activities that warrant detailed examination. This article explores its biological properties, including its endocrine activity, reactivity, and implications in medicinal chemistry through various studies and findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a tert-butyl group attached to an ortho-substituted tolyl ring, contributing to its unique reactivity and biological interactions.
Endocrine Activity
Recent assessments have indicated that this compound exhibits endocrine activity, particularly in relation to hormone disruption. The compound has been identified in various screening programs aimed at evaluating chemicals for potential endocrine-disrupting properties. According to the Pharos database, it has been classified under specific hazard lists due to its potential effects on human health and the environment .
Table 1: Endocrine Activity Assessment
Endpoint | Hazard Level | Description |
---|---|---|
Endocrine Activity | Moderate | Potential disruption of hormonal systems |
Biological Reactivity
The reactivity of this compound has been studied in various chemical reactions, including radical additions and acylation processes. For instance, it has been shown to participate in radical acylation reactions when combined with benzaldehyde, demonstrating its capacity to act as a reactive intermediate in organic synthesis .
Case Study: Radical Addition Reactions
A study explored the use of this compound in radical addition reactions initiated by tert-butyl peroxides. The results indicated that varying reaction conditions significantly influenced the yield of desired products, showcasing the compound's versatility in synthetic applications .
Medicinal Chemistry Applications
In medicinal chemistry, this compound serves as a precursor for synthesizing various biologically active compounds. Its structural features enable modifications that can enhance pharmacological profiles. Research indicates that derivatives of this compound may exhibit improved activity against specific biological targets.
Table 2: Synthetic Applications
Reaction Type | Product Example | Yield (%) |
---|---|---|
Radical Acylation | 1-cyano-4-oxo-4-phenylbutyl acetate | 67 |
N-Alkylation | Various amines | Variable |
Ester Hydrolysis | Hydrolyzed esters | High |
Properties
CAS No. |
94108-57-3 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(4-tert-butyl-2-methylphenyl)acetaldehyde |
InChI |
InChI=1S/C13H18O/c1-10-9-12(13(2,3)4)6-5-11(10)7-8-14/h5-6,8-9H,7H2,1-4H3 |
InChI Key |
ACGSLLPQEVTPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.